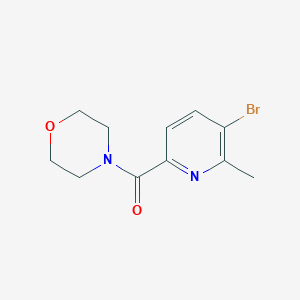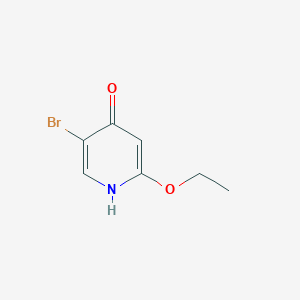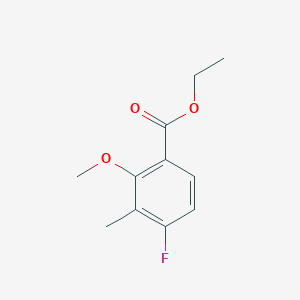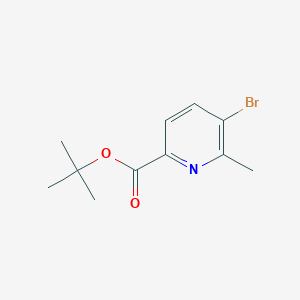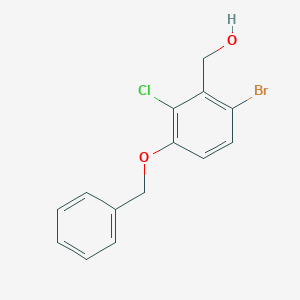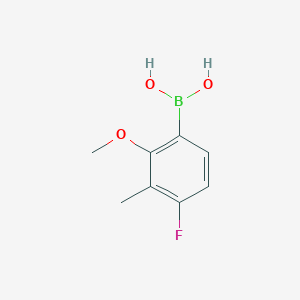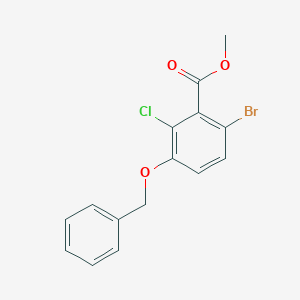
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the benzyloxy, bromo, and chloro groups on the benzene ring, and the location of the benzoate ester. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromo and chloro groups, and the electron-donating effects of the benzyloxy group. It might undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a useful reagent for organic synthesis, and has been used in a variety of reactions, such as the synthesis of esters, amides, and other organic compounds. It has also been studied for its potential biological activities, such as its anti-inflammatory, anti-bacterial, and anti-cancer effects.
Wirkmechanismus
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By inhibiting COX-2, the compound is thought to reduce inflammation and pain, as well as to provide anti-bacterial and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer effects. In laboratory studies, the compound has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins, and to reduce inflammation and pain. It has also been shown to possess anti-bacterial and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate has several advantages for use in laboratory experiments. It is easy to synthesize, and is relatively stable in a variety of conditions. It is also relatively non-toxic, and can be used in a variety of reactions. However, it is important to note that the compound has not been thoroughly tested in humans, and its effects in living organisms are not yet fully understood.
Zukünftige Richtungen
The potential biological activities of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate have yet to be fully explored. Future research may focus on further elucidating the compound’s mechanism of action, as well as exploring its potential therapeutic applications in humans. Additionally, further studies could focus on the development of more stable derivatives of the compound, as well as exploring its potential use in other synthetic reactions.
Synthesemethoden
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be synthesized by a two-step reaction involving the condensation of benzyl bromide and 2-chlorobenzoic acid, followed by esterification with methanol. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and can be catalyzed by a variety of acidic catalysts, such as p-toluenesulfonic acid or sulfuric acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPCCAAFFNHMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)

